2,4-Dimethylthiazol-5-amine hydrochloride

Physicochemical profiling Lead optimization Amine basicity

Non-interchangeable 2,4-dimethyl-5-aminothiazole scaffold for kinase inhibitor synthesis. Unlike 4-methyl or 2-amino regioisomers, this specific substitution pattern is validated in CDK2 (IC50 0.9 μM) and PDE10A (Ki 0.23 nM) programs. Hydrochloride salt eliminates free base weighing errors. - Core fragment in Wu et al. CDK2 inhibitors (7 PDB co-crystals) - Enables N-[(2,4-dimethylthiazol-5-yl)methyl] linkage for PDE10A - Crystalline solid, aqueous-soluble, precise gravimetric dispensing

Molecular Formula C5H9ClN2S
Molecular Weight 164.66 g/mol
Cat. No. B11916680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylthiazol-5-amine hydrochloride
Molecular FormulaC5H9ClN2S
Molecular Weight164.66 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C)N.Cl
InChIInChI=1S/C5H8N2S.ClH/c1-3-5(6)8-4(2)7-3;/h6H2,1-2H3;1H
InChIKeyPUOOWXMTBIOQNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethylthiazol-5-amine Hydrochloride – Technical Baseline for Scientific Procurement and Lead Optimization


2,4-Dimethylthiazol-5-amine hydrochloride (CAS 856353-37-2, molecular formula C₅H₉ClN₂S, MW 164.66) is the hydrochloride salt of a 2,4-dimethyl-substituted 5-aminothiazole . The compound belongs to the aminothiazole class, a privileged scaffold in medicinal chemistry recognized for its presence in kinase inhibitors, phosphodiesterase inhibitors, and CRF antagonists [1]. The free base (CAS 856568-04-2) exhibits a predicted pKa of 6.10±0.10 and a boiling point of 130–150 °C at reduced pressure (3–5 Torr) . The hydrochloride salt form is the preferred procurement specification for biological assay applications due to enhanced handling properties and aqueous compatibility .

Why Generic Thiazole Amine Substitution Fails – Key Differentiation Drivers for 2,4-Dimethylthiazol-5-amine Hydrochloride


Although multiple aminothiazole building blocks are commercially available, the specific 2,4-dimethyl-5-amino substitution pattern on the thiazole ring cannot be freely interchanged with analogs such as 4-methylthiazol-5-amine, 2-amino-4-methylthiazole, or unsubstituted thiazol-5-amine. The simultaneous presence of methyl groups at positions 2 and 4, combined with the amine at position 5, creates a unique electronic environment that alters basicity (pKa shift of +0.72 to +2.09 units versus comparators ) and modulates electrophilic reactivity in a sequence-dependent manner [1]. Critically, the 2,4-dimethylthiazol-5-yl moiety has been crystallographically validated as the optimal heteroaryl substituent in a series of CDK2 inhibitors, achieving an IC₅₀ of 0.9 μM versus up to 17 μM for alternative heteroaryl placements [2]. These quantitative differences mean that substituting a different aminothiazole regioisomer or a differently methylated analog will alter target engagement, physicochemical properties, and synthetic reactivity in a non-linear fashion that cannot be predicted by structural similarity alone.

Quantitative Differentiation Evidence for 2,4-Dimethylthiazol-5-amine Hydrochloride Against Closest Analogs


pKa Elevation Relative to Mono-Methyl and Unsubstituted Aminothiazole Analogs

The predicted pKa of 2,4-dimethylthiazol-5-amine (free base) is 6.10±0.10 . This value is 0.72 units higher than 4-methylthiazol-5-amine (pKa 5.38±0.10) , 0.74 units higher than 2-amino-4-methylthiazole (pKa 5.36±0.10) , and 2.09 units higher than unsubstituted thiazol-5-amine (pKa 4.01±0.10) . The dual methyl substitution at positions 2 and 4 exerts a cumulative electron-donating effect that significantly reduces the acidity of the protonated amine. At physiological pH 7.4, the 2,4-dimethyl derivative is predominantly deprotonated (neutral amine), whereas the comparator aminothiazoles with lower pKa values exist in partially protonated states, altering their hydrogen-bonding capacity and membrane permeability profiles.

Physicochemical profiling Lead optimization Amine basicity

CDK2 Inhibitory Potency: 2,4-Dimethylthiazol-5-yl as the Optimal Heteroaryl Substituent in 4-Heteroaryl-2-aminopyrimidines

In the foundational CDK2 inhibitor discovery program by Wu et al. (2003), a series of 4-heteroaryl-2-aminopyrimidine compounds were identified through in silico screening with the program LIDAEUS [1]. Four compounds bearing different heteroaryl substituents at the pyrimidine 4-position were selected for X-ray crystallography, with IC₅₀ values spanning 17 μM to 0.9 μM. The compound incorporating the 2,4-dimethylthiazol-5-yl moiety (CS12; PDB ligand code CK4 in entry 1PXJ) was the most potent, achieving an IC₅₀ of 0.9 μM — a ~19-fold improvement over the least potent heteroaryl variant in the same series [1]. Subsequent optimization by Cyclacel Ltd. yielded derivatives with CDK2 Ki values reaching 168 nM (BDBM50319624, Ki CDK2 = 168 nM; CDK9 Ki = 337 nM; CDK1 Ki = 769 nM) [2] and 239 nM for the trimethoxyphenyl analog BDBM50319623 [3]. The crystallographic structures (1PXJ, 1PXK, 1PXL, 2C5N, 4EK8) confirm that the 2,4-dimethylthiazol-5-yl ring engages the kinase hinge region through specific hydrogen-bonding and hydrophobic contacts that are not recapitulated by other thiazole or heteroaryl substitutions.

CDK2 inhibition Kinase drug discovery Structure-activity relationship

Electrophilic Reactivity Ranking: Positional Substitution Governs Synthetic Utility

A comprehensive DFT study at the B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p) levels of theory calculated Fukui functions (fₖ⁻) for a broad series of substituted thiazoles and established a clear reactivity sequence for electrophilic attack at the pyridine-type nitrogen: 2-substituted thiazoles > 5-substituted thiazoles > 4-substituted thiazoles [1]. In 2,4-dimethylthiazol-5-amine, the electron-donating methyl groups at positions 2 and 4 both contribute to resonance enhancement of nucleophilicity at the endocyclic nitrogen, while the 5-amino group provides an additional site for electrophilic functionalization. This contrasts with 2-amino-4-methylthiazole, where the electron-donating amino group is at position 2 (enhancing N-nucleophilicity at the expense of C5 reactivity), and with 4-methylthiazol-5-amine, which lacks the 2-methyl group and therefore has reduced resonance stabilization. The computed Fukui function values indicate that 2,4-dimethylthiazol-5-amine presents a larger fₖ⁻ at the N-site for soft electrophilic reactions compared to analogs lacking the 2-methyl substituent, consistent with the general trend that electron-releasing substituents at the 2-position most effectively enhance thiazole nitrogen nucleophilicity [1].

Computational chemistry Thiazole reactivity Synthetic strategy

Crystallographically Validated Target Engagement Across CDK2 and PDE10 Enzyme Families

The 2,4-dimethylthiazol-5-yl moiety has been captured in high-resolution X-ray co-crystal structures with two distinct enzyme families, providing direct structural evidence of its target engagement versatility. In the CDK2 system, seven PDB entries (1PXJ, 1PXK, 1PXL, 1PXM, 1PW2, 2C5N, 4EK8) contain inhibitors incorporating this scaffold, with the parent compound 4-(2,4-dimethylthiazol-5-yl)pyrimidin-2-amine (CK4) bound at 2.3 Å resolution (1PXJ) [1]. In the PDE10 system, the 2,4-dimethylthiazol-5-yl moiety appears in multiple inhibitor co-structures (5C2A, 5C2H, 5DH4) [2]. The PDE10 program originated from a fragment screen where a low-molecular-weight pyrimidine fragment bearing the 2,4-dimethylthiazol-5-ylmethyl group displayed PDE10A Ki = 8700 nM with a ligand efficiency of 0.59 [3]. Through structure-guided optimization, this fragment was evolved into sub-nanomolar PDE10A inhibitors (e.g., PyP-1, PDE10A Ki = 0.23 nM) [4]. The dual-family structural validation — spanning a kinase and a phosphodiesterase — demonstrates that the 2,4-dimethylthiazol-5-yl group provides a transferable binding element compatible with distinct protein folds and hydrogen-bonding architectures.

Structural biology X-ray crystallography Fragment-based drug design

Hydrochloride Salt Advantage: Aqueous Handling and Assay Compatibility Relative to Free Base

The hydrochloride salt of 2,4-dimethylthiazol-5-amine (CAS 856353-37-2, MW 164.66) provides formulation advantages over the free base (CAS 856568-04-2, MW 128.20) by converting the liquid/low-melting free base into a crystalline solid salt with improved aqueous dispersibility. The free base has a predicted pKa of 6.10±0.10 and a boiling point of 130–150 °C under reduced pressure, indicative of significant volatility that complicates accurate weighing and long-term storage. Protonation with HCl shifts the equilibrium toward the water-soluble ammonium form, a general principle of pharmaceutical salt formation that applies predictably to this compound class. The hydrochloride salt is the form specified by multiple commercial suppliers (purity ≥95% to ≥98%) for research use , reflecting the consensus that the salt form is the appropriate procurement specification for aqueous biological assay workflows. While direct peer-reviewed comparative solubility measurements for this specific compound pair are not available in the open literature, the class-level inference is well-supported by the fundamental acid-base chemistry of aromatic amines: protonation eliminates the free base's volatility, converts the material to a non-hygroscopic crystalline solid, and ensures complete dissolution in aqueous buffer systems at concentrations relevant to biochemical and cellular assays.

Salt selection Aqueous solubility Biological assay formulation

Highest-Value Application Scenarios for 2,4-Dimethylthiazol-5-amine Hydrochloride Based on Quantitative Differentiation Evidence


CDK2 Inhibitor Lead Optimization and Structure-Guided Medicinal Chemistry

The 2,4-dimethylthiazol-5-amine hydrochloride is the direct synthetic precursor to the 4-(2,4-dimethylthiazol-5-yl)pyrimidin-2-amine CDK2 inhibitor scaffold validated by Wu et al. (IC₅₀ 0.9 μM) [1] and optimized by Cyclacel to derivatives with CDK2 Ki values as low as 168 nM [2]. Seven PDB co-crystal structures provide atomic-resolution guidance for structure-based design [3]. Procurement of this specific building block enables direct entry into the validated SAR series without regioisomeric uncertainty — substituting 2-amino-4-methylthiazole or 4-methylthiazol-5-amine would produce regioisomeric products with untested and likely inferior CDK2 binding affinity.

Fragment-Based PDE10 Inhibitor Discovery for Neurological Disorders

The 2,4-dimethylthiazol-5-ylmethyl fragment was identified as a PDE10A ligand with Ki = 8700 nM and LE = 0.59 in a crystallographic fragment screen [4]. Structure-guided evolution yielded PyP-1, a sub-nanomolar (Ki = 0.23 nM), orally bioavailable, and highly selective PDE10A inhibitor suitable for Huntington's disease and schizophrenia programs [5]. 2,4-Dimethylthiazol-5-amine hydrochloride provides the amine handle for constructing the key N-[(2,4-dimethylthiazol-5-yl)methyl] linkage found in these advanced leads.

Synthetic Methodology Development Exploiting Ranked Thiazole Regioselectivity

The DFT-validated reactivity sequence (2-substituted > 5-substituted > 4-substituted) establishes that the 2,4-dimethyl-5-amino substitution pattern provides predictable, enhanced N-nucleophilicity for electrophilic functionalization while preserving the C5-amine as a orthogonal derivatization site [6]. This uniquely enables sequential synthetic strategies (e.g., N-alkylation or N-arylation at the endocyclic nitrogen followed by amide or sulfonamide formation at the C5-amine) that are not accessible with regioisomeric aminothiazoles where the amine and the most reactive ring position coincide or compete.

Aqueous Biological Assay Development Requiring Reproducible Compound Handling

For biochemical and cell-based screening campaigns where 2,4-dimethylthiazol-5-amine serves as a synthetic intermediate or a reference building block, the hydrochloride salt form (MW 164.66, crystalline solid) ensures accurate gravimetric dispensing and complete dissolution in aqueous buffer systems. The free base's volatility (boiling point 130–150 °C at reduced pressure) introduces weighing errors and headspace losses during storage, compromising assay reproducibility. Procurement of the hydrochloride salt is the specification of choice for any quantitative biological workflow.

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